molecular formula C22H20N2O3 B270559 2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B270559
M. Wt: 360.4 g/mol
InChI Key: VZYBDFXCRNASIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, commonly known as HPPB, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. HPPB is a small molecule that has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of HPPB involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth and neurodegeneration. HPPB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. HPPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth.
In terms of neuroprotection, HPPB has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory genes. HPPB has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
HPPB has been found to have various biochemical and physiological effects. In cancer cells, HPPB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor angiogenesis. In neuroprotection, HPPB has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using HPPB in lab experiments is its high potency and selectivity. HPPB has been found to have a low toxicity profile and a high therapeutic index, making it a promising candidate for further drug development. However, one of the limitations of using HPPB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for HPPB research. One area of interest is the development of HPPB analogs that have improved solubility and pharmacokinetic properties. Another area of research is the use of HPPB in combination with other cancer drugs to enhance their efficacy. Additionally, further studies are needed to investigate the potential of HPPB in other therapeutic areas, such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, HPPB is a promising small molecule that has shown potential in various scientific research applications, including cancer treatment and neuroprotection. The synthesis method of HPPB involves a multi-step process that yields a high-purity product. The mechanism of action of HPPB involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth and neurodegeneration. HPPB has been found to have various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for HPPB research, including the development of HPPB analogs and the investigation of its potential in other therapeutic areas.

Synthesis Methods

The synthesis of HPPB involves a multi-step process that starts with the reaction of 4-aminobenzamide with 1-phenylethyl isocyanate to form the intermediate compound, which is then treated with hydroxylamine hydrochloride to obtain the final product. The purity of the synthesized compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

HPPB has been extensively studied for its potential therapeutic applications. One of the primary areas of research is cancer treatment, where HPPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HPPB has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, HPPB has been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Another area of research for HPPB is neuroprotection. HPPB has been found to protect neurons from oxidative stress and inflammation, two key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HPPB has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxy-N-[4-(1-phenylethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-15(16-7-3-2-4-8-16)23-21(26)17-11-13-18(14-12-17)24-22(27)19-9-5-6-10-20(19)25/h2-15,25H,1H3,(H,23,26)(H,24,27)

InChI Key

VZYBDFXCRNASIG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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